N-methyl-1-(3-methylpyridin-4-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

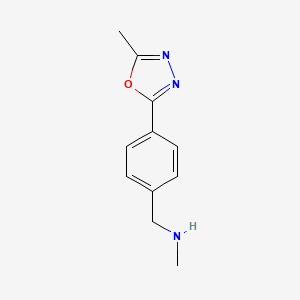

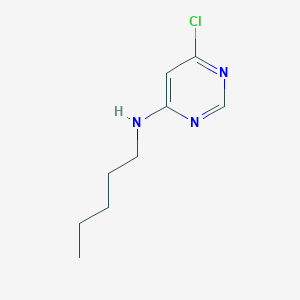

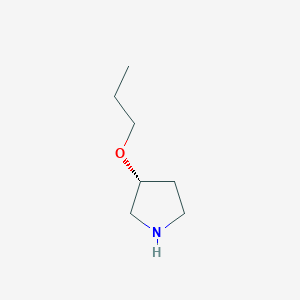

“N-methyl-1-(3-methylpyridin-4-yl)methanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its IUPAC name, N-methyl (4-pyridinyl)methanamine . The compound has a molecular weight of 122.17 g/mol .

Molecular Structure Analysis

The molecular structure of “N-methyl-1-(3-methylpyridin-4-yl)methanamine” consists of a pyridine ring with a methyl group attached to the nitrogen atom and another methyl group attached to the 3rd carbon atom of the ring .Physical And Chemical Properties Analysis

“N-methyl-1-(3-methylpyridin-4-yl)methanamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating N-methyl-1-(3-methylpyridin-4-yl)methanamine have been studied for their photocytotoxic properties in various cell lines. These complexes demonstrated remarkable photocytotoxicity under red light, paving the way for potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

Catalysts for Hydroxylation of Alkanes

Diiron(III) complexes of tridentate 3N ligands, including derivatives of N-methyl-1-(3-methylpyridin-4-yl)methanamine, have shown efficacy as functional models for methane monooxygenases. These complexes are effective catalysts for the selective hydroxylation of alkanes, which has important implications in industrial chemistry and environmental applications (Sankaralingam & Palaniandavar, 2014).

Synthesis of Heterocyclic Schiff Bases

Compounds derived from N-methyl-1-(3-methylpyridin-4-yl)methanamine have been used in the synthesis of various heterocyclic Schiff bases. These compounds have shown potential as anticonvulsant agents, providing new avenues for pharmaceutical research and drug development (Pandey & Srivastava, 2011).

Antimicrobial Screening

A series of compounds synthesized from N-methyl-1-(3-methylpyridin-4-yl)methanamine have been evaluated for their antimicrobial properties. Some derivatives, particularly those bearing halogen groups, exhibited potent activity against various bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Desai et al., 2012).

Corrosion Inhibition

Amino acid compounds derived from N-methyl-1-(3-methylpyridin-4-yl)methanamine have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness in preventing corrosion through electrochemical methods indicates potential applications in materials science and engineering (Yadav et al., 2015).

Fluorescence Enhancement Chemosensors

N-methyl-1-(3-methylpyridin-4-yl)methanamine derivatives have been used to develop fluorescent indicators for detecting copper ions. These compounds exhibit significant changes in fluorescence upon binding to copper, making them useful in environmental monitoring and biological imaging (Yang et al., 2016).

Electro-Optic Materials

Derivatives of N-methyl-1-(3-methylpyridin-4-yl)methanamine have been synthesized for use in electro-optic materials. These compounds, featuring heterocyclic structures, are promising for applications in nonlinear optical technologies and electro-optic devices (Facchetti et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-(3-methylpyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-10-4-3-8(7)6-9-2/h3-5,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVPFVJLMPYTBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(3-methylpyridin-4-yl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)